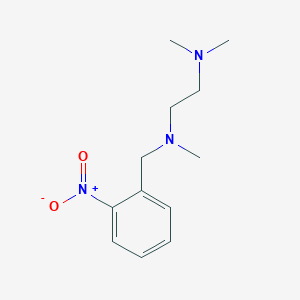
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may act as an antioxidant and free radical scavenger, which could explain its neuroprotective effects. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may also inhibit the activity of enzymes involved in the production of inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have antioxidant, anti-apoptotic, and anti-cancer properties. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in lab experiments is its low toxicity. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have low toxicity in animal studies, which makes it a safer option for use in lab experiments. However, one limitation of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in these diseases.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-cancer agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the growth of cancer cells in vitro, but more research is needed to determine its potential as a cancer therapy in vivo.
Finally, future research could explore the potential of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. Its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide involves several steps. First, 4-acetylphenylhydrazine is reacted with 4-chlorobutyric acid to form the corresponding hydrazide. This hydrazide is then reacted with thioacetamide to form the thioamide intermediate. Finally, the thioamide intermediate is cyclized with formaldehyde and piperidine to form N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been studied for its potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can protect neurons from oxidative stress and mitochondrial dysfunction, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(17)11-2-4-12(5-3-11)15-14(19)16-8-6-13(18)7-9-16/h2-5,13,18H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBIAMOAMJMMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)



![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)

![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)

![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)
